DNA polymerase-IN-3

Taq DNA polymerase IC₅₀ coumarin SAR

Researchers studying antiproliferative mechanisms often struggle to separate direct polymerase inhibition from covalent DNA damage. DNA polymerase-IN-3 (Compound 5b) solves this with a terminal epoxide that uniquely confers DNA-damaging activity absent in non-covalent analogs 2d/3c. • IC₅₀ <250 µM vs. Taq DNA polymerase; confirmed DNA damage in S. cerevisiae Δrad reporter strains. • Selective for Taq polymerase-no RT inhibition at ≤250 µM, unlike analog 5c. • Supplied at ≥98% purity; stable at -20°C (powder), ambient shipping.

Molecular Formula C13H12O4
Molecular Weight 232.23 g/mol
CAS No. 381689-75-4
Cat. No. B6324103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDNA polymerase-IN-3
CAS381689-75-4
Molecular FormulaC13H12O4
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESC1C(O1)CCOC2=CC3=C(C=C2)C=CC(=O)O3
InChIInChI=1S/C13H12O4/c14-13-4-2-9-1-3-10(7-12(9)17-13)15-6-5-11-8-16-11/h1-4,7,11H,5-6,8H2
InChIKeyAXXCQXVSDWLHQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DNA polymerase-IN-3 (CAS 381689-75-4) Baseline Profile: A Coumarin-Derived Taq DNA Polymerase Inhibitor with Epoxide Functionality


DNA polymerase-IN-3, also designated Compound 5b, is a synthetic coumarin derivative (7-(2-(oxiran-2-yl)ethoxy)-2H-chromen-2-one) [1]. It exhibits inhibitory activity against Taq DNA polymerase with an IC₅₀ value below 250 μM, making it a candidate for antiproliferative research applications [2]. The compound features a terminal epoxide group that confers DNA-damaging activity, distinguishing it from other coumarin-based polymerase inhibitors in its structural class [3].

Why DNA polymerase-IN-3 Cannot Be Substituted by Generic Coumarin Derivatives or Other In-Class Polymerase Inhibitors


Coumarin derivatives targeting DNA polymerases exhibit pronounced structure-activity relationships (SAR), wherein minor modifications to substituents or functional groups lead to order-of-magnitude differences in potency and distinct mechanistic profiles [1]. Within the same 35-compound library, Taq DNA polymerase IC₅₀ values span from 20.7 μM (compound 2d) to >250 μM, and the presence of an epoxide moiety uniquely confers DNA-damaging capability that is absent in non-epoxide analogs [2]. Substituting DNA polymerase-IN-3 with a more potent but mechanistically dissimilar coumarin (e.g., 2d or 3c) would alter the biological outcome, as these compounds lack the covalent DNA-damaging potential that defines 5b's antiproliferative scaffold [3].

DNA polymerase-IN-3 Quantitative Differentiation: Head-to-Head Data Against In-Class Comparators


Taq DNA Polymerase Inhibition: DNA polymerase-IN-3 vs. Most Potent Library Members (2d and 3c)

DNA polymerase-IN-3 (5b) demonstrates inhibitory activity against Taq DNA polymerase with an IC₅₀ value below 250 μM, as measured in a standardized in vitro assay [1]. In the same experimental system, compound 2d (4-(chloromethyl)-5,7-dihydroxy-2H-chromen-2-one) exhibited an IC₅₀ of 20.7 ± 2.10 μM, and compound 3c (4-((acetylthio)methyl)-2-oxo-2H-chromen-7-yl acetate) showed an IC₅₀ of 48.25 ± 1.20 μM [2]. While DNA polymerase-IN-3 is substantially less potent than these two derivatives, its functional significance lies in the orthogonal DNA-damaging mechanism conferred by its terminal epoxide group.

Taq DNA polymerase IC₅₀ coumarin SAR

Reverse Transcriptase Selectivity: DNA polymerase-IN-3 vs. Compound 5c

In RT-PCR assays evaluating reverse transcriptase inhibition, DNA polymerase-IN-3 (5b) showed no detectable activity at concentrations up to 250 μM [1]. In direct contrast, the structurally related analog 5c (7-(3-(oxiran-2-yl)propoxy)-2H-chromen-2-one) inhibited reverse transcriptase with an IC₅₀ of 134.22 ± 2.37 μM under identical assay conditions [2]. This selectivity profile indicates that DNA polymerase-IN-3 preferentially targets Taq DNA polymerase over reverse transcriptase, whereas 5c exhibits broader polymerase inhibition.

reverse transcriptase RT-PCR selectivity

DNA Damaging Activity: DNA polymerase-IN-3 vs. Non-Epoxide Coumarin Derivatives

DNA polymerase-IN-3 (5b) induces DNA damage in Saccharomyces cerevisiae reporter strains, as evidenced by growth inhibition specifically in the Δrad strain that reports on DNA damage accumulation [1]. Among the 35 derivatives tested, the O-alkenylepoxy group present in 5b and 5c was identified as the functional moiety responsible for this DNA-damaging phenotype [2]. Compounds lacking the epoxide group (e.g., 2d, 3c) did not elicit detectable DNA damage in the same yeast reporter system, indicating that polymerase inhibition alone is insufficient to produce this effect [3]. The relative DNA-damaging potency was ranked as 5b > 5c > 5a [4].

DNA damage Saccharomyces cerevisiae replicative stress

DNA polymerase-IN-3: Recommended Scientific and Preclinical Application Scenarios


Mechanistic Dissection of Epoxide-Mediated DNA Damage in Antiproliferative Screening

DNA polymerase-IN-3 (5b) is optimally deployed as a tool compound to investigate the contribution of covalent DNA damage to antiproliferative phenotypes, separate from direct polymerase inhibition. Its activity in S. cerevisiae Δrad reporter strains confirms DNA-damaging capacity [1], while non-epoxide comparators 2d and 3c serve as controls for polymerase inhibition alone. This application is particularly relevant for SAR campaigns evaluating the O-alkenylepoxy pharmacophore as a privileged scaffold for anticancer lead generation [2].

Selective Taq Polymerase Inhibition in Biochemical Assays Requiring Minimal RT Off-Target Activity

DNA polymerase-IN-3 demonstrates inactivity against reverse transcriptase at concentrations up to 250 μM [3], whereas the analog 5c inhibits RT with an IC₅₀ of 134.22 μM. Researchers performing Taq polymerase-dependent assays (e.g., PCR-based screening for polymerase inhibitors) should select DNA polymerase-IN-3 over 5c to avoid confounding RT-mediated effects, ensuring cleaner data interpretation and more robust target validation.

Structure-Activity Relationship Studies Focusing on Epoxide Functionalization

The terminal epoxide group in DNA polymerase-IN-3 is the critical determinant of its DNA-damaging activity and distinguishes it from the more potent but non-covalent inhibitors 2d and 3c [4]. Comparative studies between 5b (3,4-epoxybutane), 5c (4,5-epoxypentane), and 5a (positional isomer) allow precise mapping of epoxide chain-length and positioning effects on both polymerase inhibition and DNA damage induction. This application supports medicinal chemistry optimization of covalent coumarin-based antiproliferative agents.

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